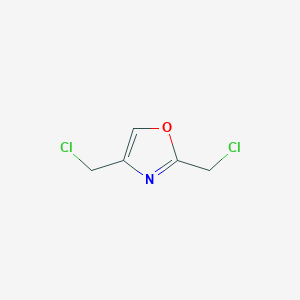
6-Acetyl-4-cyanopyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-4-cyanopyridine-2-carboxylic acid is an organic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . This compound belongs to the class of pyridine derivatives, which are known for their diverse chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-cyanopyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with acetic anhydride and cyanide sources under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining the quality of the product .
化学反応の分析
Types of Reactions: 6-Acetyl-4-cyanopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
6-Acetyl-4-cyanopyridine-2-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Acetyl-4-cyanopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 6-Acetyl-4-cyanopyridine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
特性
分子式 |
C9H6N2O3 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC名 |
6-acetyl-4-cyanopyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c1-5(12)7-2-6(4-10)3-8(11-7)9(13)14/h2-3H,1H3,(H,13,14) |
InChIキー |
PMDBPOKKJWXLMZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)

![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)









